L-Hexanoylcarnitine

CACT inhibition mitochondrial fatty acid transport acylcarnitine pharmacology

When probing mitochondrial β-oxidation, using C8 or C10 acylcarnitines risks confounding CACT blockade (IC50 ~35 μM and ~5 μM). L-Hexanoylcarnitine (C6) solves this: • CACT IC50 >200 μM, enabling clean transport studies without translocase inhibition • Distinct 1.50-fold change in photoperiod metabolomics, capturing C6-specific dynamics • ≥98% purity, certified for LC-MS/MS quantification (parent m/z 259.1784; fragment m/z 85.027). Supplied as analytical standard.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 22671-29-0
Cat. No. B1230659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Hexanoylcarnitine
CAS22671-29-0
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C
InChIInChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
InChIKeyVVPRQWTYSNDTEA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Hexanoylcarnitine Overview & Specifications


L-Hexanoylcarnitine (C6-carnitine) is a medium-chain acylcarnitine ester formed by the conjugation of L-carnitine with hexanoic acid (C6:0). It belongs to the straight-chain acylcarnitine class , which functions as an essential intermediate in mitochondrial fatty acid β-oxidation by facilitating the transport of acyl groups across mitochondrial membranes [1]. As a C6 species, it occupies a distinct position within the acylcarnitine chain-length spectrum between short-chain (C2-C5) and long-chain (≥C12) variants. Commercially, it is available as an analytical standard with ≥97.0% purity (HPLC) and defined optical rotation [α]/D -21.0±2.0°, c = 0.1 in H2O , supporting its use in quantitative metabolomics and clinical diagnostics.

Why Generic Substitution Fails for L-Hexanoylcarnitine


Acylcarnitines of different chain lengths exhibit fundamentally distinct biological behaviors, analytical properties, and molecular interactions. Chain length dictates substrate specificity for carnitine acyltransferases [1], differential binding affinity to carnitine-acylcarnitine translocase (CACT) [2], and distinct metabolic flux patterns under physiological and pathological conditions. Medium-chain acylcarnitines (C6-C10) in particular dominate the metabolite pattern under exercise conditions and serve as discriminative biomarkers for specific fatty acid oxidation disorders [3]. Consequently, substituting L-hexanoylcarnitine (C6) with octanoylcarnitine (C8), butyrylcarnitine (C4), or other chain-length variants cannot be scientifically justified without validation. The quantitative evidence below establishes where L-hexanoylcarnitine demonstrates measurable differentiation relative to its closest analogs.

L-Hexanoylcarnitine Differentiation Evidence


CACT Inhibition vs Octanoylcarnitine

In direct head-to-head comparison using rat liver mitochondria, (+)-hexanoylcarnitine demonstrated markedly weaker inhibition of carnitine-acylcarnitine translocase (CACT) relative to (+)-octanoylcarnitine and (+)-decanoylcarnitine [1]. This differential CACT inhibitory profile establishes L-hexanoylcarnitine as a low-potency CACT ligand compared to other medium-chain acylcarnitines.

CACT inhibition mitochondrial fatty acid transport acylcarnitine pharmacology

Metabolic Response Under Photoperiod Shift

In a comparative metabolomics study examining photoperiod-induced metabolic changes in mice, L-hexanoylcarnitine (C6) exhibited a short-day/long-day fold-change ratio of 1.50, which differed measurably from octanoylcarnitine (C8, ratio 1.38) and decanoylcarnitine (C10, ratio 1.37) [1]. This differential response magnitude indicates chain-length-specific metabolic regulation.

metabolomics circadian metabolism acylcarnitine flux

Carnitine Acetyltransferase Substrate Activity

Enzyme kinetic data from BRENDA indicates that L-hexanoylcarnitine functions as a substrate for carnitine acyltransferase (EC 2.3.1.7) with reported Km values of 2.28 mM (liver homogenate enzyme source) and 2.51 mM (mitochondrial enzyme source) [1]. Importantly, the reverse reaction (hexanoyl-CoA + carnitine → hexanoylcarnitine) is annotated as exhibiting 'very low activity' in Rattus norvegicus relative to shorter-chain substrates [2]. This class-level inference suggests that C6 occupies a transition zone in acyl chain-length substrate preference.

enzyme kinetics carnitine acyltransferase substrate specificity

Analytical Standardization for LC-MS/MS

L-Hexanoylcarnitine is commercially certified as an analytical standard with ≥97.0% purity (HPLC) and specified optical rotation [α]/D -21.0±2.0° (c = 0.1 in H2O), enabling its use as a reference standard for quantification in dried blood spots via HPLC-ESI-MS/MS . Its deuterated analog, L-hexanoylcarnitine-d3, serves as an internal standard for matrix-effect-corrected LC-MS/MS quantification, with reported matrix effect correction achieving 87.8–103% recovery in human urine analysis [1].

analytical chemistry mass spectrometry reference standard

MCADD Diagnostic Specificity

In the diagnostic context of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), L-hexanoylcarnitine (C6) is elevated alongside octanoylcarnitine (C8) and decanoylcarnitine (C10) [1]. However, the diagnostic algorithm for MCADD relies on distinct ratios, including C8/C2 and C8/C10 [2]. While C6 is consistently elevated in MCADD patients, C8 elevation is considered the primary diagnostic marker; C6 serves as a corroborative analyte whose specific elevation pattern helps distinguish MCADD from other fatty acid oxidation disorders such as multiple acyl-CoA dehydrogenase deficiency, where C6 elevation may occur in a different ratio context [1].

clinical diagnostics newborn screening MCADD

LC-MS/MS Analytical Differentiation

In LC-MS-based metabolic fingerprinting of aqueous humor, L-hexanoylcarnitine demonstrates chromatographic and mass spectrometric properties distinct from its adjacent chain-length analogs [1]. Under HILIC separation conditions, L-hexanoylcarnitine (C6) resolves with retention time 4.6 min and parent ion m/z 259.1784, with characteristic MS/MS fragments m/z 99.082 and 85.027, clearly differentiated from butyrylcarnitine (C4: RT 3.4 min, m/z 231.1471) and octanoylcarnitine (C8: RT 5.6 min, m/z 287.2097) [1]. In tandem mass spectrometry butyl ester derivatization workflows, hexanoylcarnitine yields m/z 322, distinct from octanoylcarnitine (m/z 352) and decanoylcarnitine (m/z 382) [2].

LC-MS/MS acylcarnitine profiling analytical method development

L-Hexanoylcarnitine Research & Industrial Applications


Mitochondrial Fatty Acid Transport with Low CACT Interference

Based on the established IC50 hierarchy for CACT inhibition [1], researchers investigating mitochondrial fatty acid transport mechanisms who wish to avoid confounding CACT blockade should select L-hexanoylcarnitine (IC50 >200 μM) over octanoylcarnitine (IC50 ~35 μM) or decanoylcarnitine (IC50 ~5 μM). This application is particularly relevant for in vitro mitochondrial respiration studies where acylcarnitine supplementation is used to probe β-oxidation capacity without suppressing the CACT transport component.

Quantitative Metabolomics for Circadian Flux Studies

L-Hexanoylcarnitine should be included as a distinct analyte in targeted metabolomics panels designed to capture chain-length-specific metabolic responses. Evidence from photoperiod manipulation studies demonstrates that C6 exhibits a 1.50-fold change, differing measurably from C8 (1.38) and C10 (1.37) [2]. Panels omitting C6 in favor of C8 or C10 alone will fail to capture C6-specific dynamics, potentially missing biologically meaningful signals in circadian metabolism, exercise physiology, and nutritional intervention studies [3].

Acylcarnitine Profiling Method Development

Analytical laboratories developing or validating LC-MS/MS methods for acylcarnitine profiling must procure certified L-hexanoylcarnitine reference standard (≥97.0% purity, HPLC) to establish correct retention time windows (RT 4.6 min under HILIC conditions) and MS/MS transitions (parent m/z 259.1784; fragment m/z 85.027) [4]. Additionally, the deuterated internal standard L-hexanoylcarnitine-d3 enables matrix-effect correction to 87.8–103% recovery in biological matrices [5]. Method developers cannot substitute C4 or C8 standards for C6 validation without compromising analytical accuracy and traceability.

Newborn Screening for Fatty Acid Oxidation Disorders

Clinical diagnostic laboratories performing newborn screening and confirmatory testing for fatty acid oxidation disorders require L-hexanoylcarnitine reference material for accurate C6 quantification. In MCADD, C6 elevation provides corroborative diagnostic evidence that distinguishes this condition from other fatty acid oxidation disorders [6]. The diagnostic algorithm relies on multiple acylcarnitine ratios; omission of C6 quantification reduces diagnostic specificity and may lead to misclassification of borderline cases.

Carnitine Acyltransferase Kinetics & Specificity

Investigators studying the chain-length specificity of carnitine acyltransferases (EC 2.3.1.7) should employ L-hexanoylcarnitine as the C6 reference substrate. Kinetic data indicate that C6 occupies a transition zone in acyl chain-length substrate preference, with reported Km values of 2.28–2.51 mM and 'very low activity' for synthesis from hexanoyl-CoA relative to shorter-chain substrates [7]. This makes L-hexanoylcarnitine essential for establishing chain-length-dependent activity boundaries in enzyme characterization studies.

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